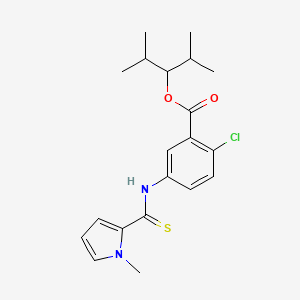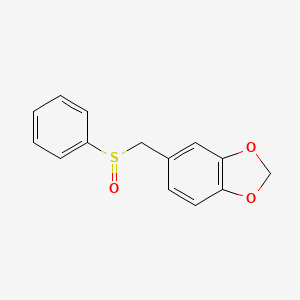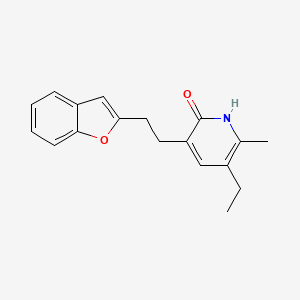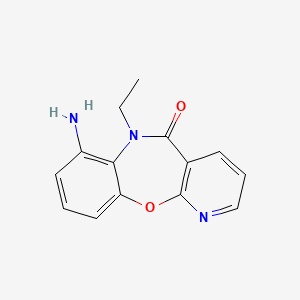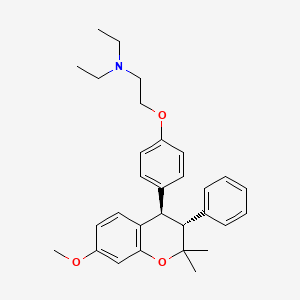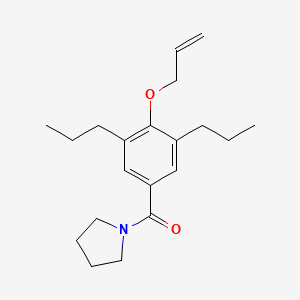
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- is a chemical compound with the molecular formula C20H29NO2 and a molecular weight of 315.44976 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The synthetic routes typically include:
Ring Construction: This involves the formation of the pyrrolidine ring through cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the allyloxy and dipropylbenzoyl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions .
Analyse Chemischer Reaktionen
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- involves its interaction with molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The specific pathways involved depend on the exact structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The unique combination of allyloxy and dipropylbenzoyl groups in Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- gives it distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
7229-45-0 |
|---|---|
Molekularformel |
C20H29NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(4-prop-2-enoxy-3,5-dipropylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H29NO2/c1-4-9-16-14-18(20(22)21-11-7-8-12-21)15-17(10-5-2)19(16)23-13-6-3/h6,14-15H,3-5,7-13H2,1-2H3 |
InChI-Schlüssel |
YRETXZLIRFNKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


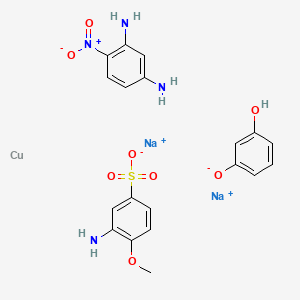
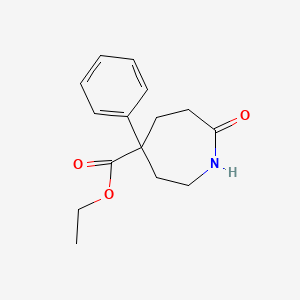
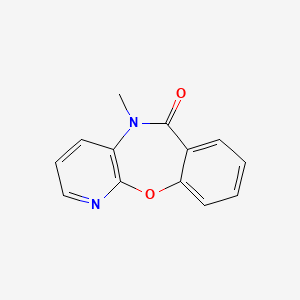
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
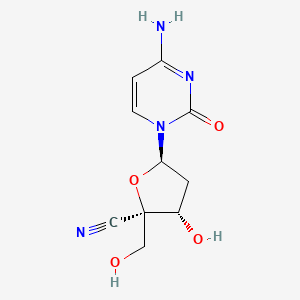


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
